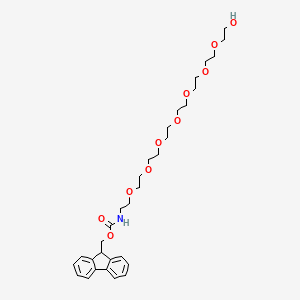

Fmoc-PEG8-alcohol

Description

Contextualization of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Polyethylene (B3416737) Glycol (PEG) Derivatization

The use of the fluorenylmethoxycarbonyl (Fmoc) group as a protecting strategy for amines is a cornerstone of modern peptide synthesis and bioconjugation. nih.gov Introduced in the 1970s, Fmoc chemistry offers a milder alternative to other protecting groups, as its removal is typically achieved under basic conditions, which are less harsh on sensitive biomolecules. nih.gov

The derivatization of polyethylene glycol (PEG) with Fmoc groups has been a significant advancement, combining the advantageous properties of both moieties. nih.gov PEG is a water-soluble, biocompatible, and flexible polymer that is widely used to improve the pharmacokinetic properties of therapeutic molecules. chempep.com By incorporating an Fmoc-protected amine onto a PEG chain, researchers can perform subsequent chemical modifications in a controlled and stepwise manner. nih.gov The Fmoc group can be selectively removed to expose a reactive amine, which can then be coupled to other molecules of interest, such as peptides, drugs, or imaging agents. broadpharm.com This approach has been instrumental in the development of PEGylated compounds with precisely engineered architectures. nih.govaacrjournals.org

Significance of Oligoethylene Glycol Spacers in Contemporary Biomolecular Engineering

Oligoethylene glycol (OEG) spacers, such as the eight-unit chain found in Fmoc-PEG8-alcohol, have become indispensable tools in biomolecular engineering. chempep.com These spacers serve as flexible linkers that connect different molecular components while imparting beneficial properties to the resulting conjugate. chempep.com One of the primary advantages of OEG spacers is their hydrophilicity, which can enhance the solubility of hydrophobic molecules in aqueous environments. biochempeg.comresearchgate.net This is particularly important in the development of bioconjugates for biological applications, where aqueous solubility is often a prerequisite.

The length of the OEG spacer can also have a significant impact on the properties and function of the final construct. acs.orgnih.gov For instance, the length of the spacer can influence the binding affinity of a ligand to its receptor, the enzymatic activity of a conjugated protein, or the self-assembly properties of an amphiphilic molecule. acs.orgnih.gov The eight-unit PEG chain in this compound provides a balance of flexibility and defined length, making it a versatile choice for a variety of applications. acs.orgnih.gov

Structural and Functional Versatility of this compound as a Key Bifunctional Intermediate

This compound is classified as a heterobifunctional linker, meaning it possesses two different reactive functional groups. broadpharm.com At one end of the molecule is an Fmoc-protected amine, and at the other is a terminal hydroxyl group. broadpharm.com This bifunctional nature is the key to its versatility as a chemical intermediate.

The Fmoc-protected amine allows for controlled, sequential chemical reactions. The Fmoc group can be deprotected under basic conditions to reveal a primary amine, which can then be used for a variety of conjugation reactions, such as amide bond formation with carboxylic acids. broadpharm.combiochempeg.com The terminal hydroxyl group, on the other hand, can be derivatized or replaced with other reactive functional groups, further expanding the range of possible chemical modifications. broadpharm.com This dual functionality allows for the precise and modular construction of complex molecules and materials.

Evolution of Fmoc-PEG Chemistry in Enabling Complex Chemical Syntheses and Materials Science Research

The development of Fmoc-PEG chemistry has been a driving force in the advancement of complex chemical syntheses and materials science research. nih.govrsc.org Initially developed for peptide synthesis, the applications of Fmoc-PEG reagents have expanded to include the creation of sophisticated drug delivery systems, the development of novel biomaterials for tissue engineering, and the construction of advanced molecular probes for diagnostics and imaging. chempep.comnih.gov

The ability to precisely control the architecture and composition of macromolecules using Fmoc-PEG building blocks has been particularly impactful. aacrjournals.orgrsc.org For example, in the field of drug delivery, Fmoc-PEG linkers have been used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. biochempeg.comfujifilm.com This targeted approach minimizes off-target toxicity and enhances the therapeutic efficacy of the drug. fujifilm.com In materials science, Fmoc-PEG derivatives have been used to create self-assembling hydrogels and other nanostructured materials with tunable properties. researchgate.net These materials have shown promise in applications such as 3D cell culture, regenerative medicine, and controlled drug release. chempep.comresearchgate.net

The continued evolution of Fmoc-PEG chemistry, including the development of new linkers with different lengths and functionalities, promises to further expand the toolbox available to chemists and materials scientists, enabling the creation of even more complex and functional systems. chempep.comrsc.org

Structure

2D Structure

Properties

Molecular Formula |

C31H45NO10 |

|---|---|

Molecular Weight |

591.7 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34) |

InChI Key |

ABHUALPWHWKKRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Fmoc Peg8 Alcohol

Principled Synthetic Routes to Fmoc-PEG8-alcohol and Related Oligomers

The synthesis of well-defined, monodisperse PEG oligomers like this compound is crucial for modern applications that demand high purity. researchgate.netrsc.org Polydisperse PEG mixtures can lead to complications in synthesis, purification, and can elicit unwanted immunological responses. researchgate.net Consequently, significant research has focused on developing controlled, stepwise synthetic methods to produce uniform PEGs. researchgate.net

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide and organic synthesis to temporarily block an amine functionality. creativepegworks.comgenscript.com Its application in the synthesis of PEG linkers like this compound is advantageous due to the mild conditions required for its removal, which helps preserve the integrity of the rest of the molecule. genscript.com

The protection of an amino-PEG-alcohol precursor is achieved by reacting it with an Fmoc-reagent, such as Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester, under basic conditions. This forms a stable carbamate (B1207046) linkage, effectively protecting the amine group from participating in subsequent reactions.

Selective deprotection of the Fmoc group is a key step that allows for the sequential functionalization of the molecule. genscript.com This is typically accomplished using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creativepegworks.comiris-biotech.de The mechanism involves the abstraction of the acidic proton on the fluorenyl ring by the basic piperidine, leading to a β-elimination reaction that liberates the free amine and releases the dibenzofulvene-piperidine adduct. iris-biotech.de The mildness of this deprotection condition makes it orthogonal to many other protecting groups, allowing for complex synthetic strategies. iris-biotech.de

| Reagent | Conditions | Comments |

| Piperidine | 20% in DMF | Most common and efficient method for Fmoc deprotection. creativepegworks.comiris-biotech.de |

| 4-Methylpiperidine | Similar to piperidine | An alternative to piperidine with similar efficiency. iris-biotech.de |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | In DMF | A non-nucleophilic base, useful for sensitive sequences. iris-biotech.de |

Achieving monodispersity in oligoethylene glycol chains is a significant synthetic challenge. researchgate.net Traditional polymerization methods often result in a mixture of polymers with varying chain lengths (polydispersity). researchgate.net To overcome this, controlled, iterative approaches have been developed. These methods often involve the sequential addition of ethylene (B1197577) glycol units, allowing for precise control over the final chain length. researchgate.net

One common strategy is a stepwise synthesis that utilizes protecting groups to control the elongation process. This can involve using an acid-labile protecting group like dimethoxytrityl (DMT) in conjunction with a base-labile group, allowing for selective deprotection and coupling in a multi-step, two-pot process. beilstein-journals.orgajchem-a.com More recent advancements have focused on one-pot procedures using base-labile protecting groups to streamline the synthesis. beilstein-journals.org Chromatography-free synthesis methods have also been developed to improve efficiency and reduce costs, which is particularly important for large-scale production. rsc.org These methods often rely on the differential solubility of the desired product and byproducts to achieve purification through extraction and precipitation. ajchem-a.comrsc.org

The terminal hydroxyl group of this compound is a versatile handle for a variety of chemical transformations. broadpharm.comapnbiotech.com Functional group interconversion allows for the introduction of different reactive moieties, expanding the conjugation possibilities. fiveable.meslideshare.net

A common transformation is the conversion of the primary alcohol to a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. The resulting tosylated or mesylated PEG can then be readily displaced by a wide range of nucleophiles to introduce new functional groups. For instance, reaction with sodium azide (B81097) yields an azido-PEG derivative, which can participate in click chemistry reactions. acs.org

Another important interconversion is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. imperial.ac.uk Mild oxidation conditions are required to avoid over-oxidation or unwanted side reactions. The resulting aldehyde can be used in reductive amination reactions, while the carboxylic acid can be activated for amide bond formation. imperial.ac.uk

Controlled Elongation and Monodispersity in Oligoethylene Glycol Chain Construction

Derivatization Chemistries at the Terminal Functional Groups

The two terminal functional groups of this compound, the primary alcohol and the protected amine, offer orthogonal handles for derivatization, enabling the synthesis of complex bioconjugates. broadpharm.comapnbiotech.com

The primary alcohol of this compound can be derivatized to introduce a variety of reactive functional groups for conjugation. broadpharm.comapnbiotech.com These transformations are crucial for linking the PEG moiety to different biomolecules or surfaces. researchgate.net

Esterification: The alcohol can be esterified with a carboxylic acid-containing molecule in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creativepegworks.com

Activation for Nucleophilic Substitution: As mentioned previously, conversion to a tosylate or mesylate activates the terminus for reaction with nucleophiles like thiols, amines, or azides. acs.orgcreativepegworks.com

Conversion to an Aldehyde: Oxidation of the alcohol to an aldehyde allows for conjugation to amine-containing molecules via reductive amination, forming a stable secondary amine linkage. creativepegworks.com

Conversion to an Amine: The alcohol can be converted to an amine through a two-step process involving conversion to a tosylate followed by reaction with sodium azide and subsequent reduction. This introduces a second primary amine to the molecule.

| Transformation | Reagents | Resulting Functional Group |

| Tosylation | Tosyl chloride, Pyridine | Tosylate |

| Oxidation | PCC, PDC | Aldehyde |

| Oxidation | Jones reagent | Carboxylic Acid |

| Azidation | DPPA, DBU | Azide |

Following the removal of the Fmoc protecting group, the newly exposed primary amine is a potent nucleophile that can participate in a wide range of ligation chemistries. researchgate.netcreativepegworks.comiris-biotech.depreprints.org The reactivity of this amine is central to the utility of this compound in constructing complex molecular architectures. researchgate.netcreativepegworks.com

Amide Bond Formation: The deprotected amine readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. preprints.orgrsc.org This is one of the most common methods for conjugating PEG linkers to proteins and peptides. preprints.org The reaction is typically carried out at a pH between 7 and 9. creativepegworks.com

Urea (B33335) and Thiourea (B124793) Formation: The amine can react with isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. rsc.org

Reductive Amination: The amine can be reacted with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary or tertiary amine. rsc.org

| Ligation Chemistry | Electrophilic Partner | Resulting Linkage |

| Acylation | Activated Ester (e.g., NHS ester) | Amide |

| Alkylation | Alkyl Halide | Secondary Amine |

| Reaction with Isocyanate | Isocyanate | Urea |

| Reaction with Isothiocyanate | Isothiocyanate | Thiourea |

Synthesis of Activated this compound Derivatives for Specific Coupling Reactions

The terminal hydroxyl group of this compound serves as a versatile anchor for a variety of chemical transformations, allowing for its conversion into a range of activated derivatives. These derivatives are tailored for specific coupling reactions, enabling the conjugation of the Fmoc-PEG8 moiety to other molecules of interest, such as peptides, proteins, and other biomolecules. The activation of the terminal alcohol is a critical step that enhances its reactivity towards nucleophiles, facilitating the formation of stable covalent bonds.

A common strategy for activating the hydroxyl group is its conversion into a good leaving group, such as a sulfonate ester. This is typically achieved by reacting this compound with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of an organic base like triethylamine (B128534) or pyridine. mdpi.com The resulting Fmoc-PEG8-mesylate or Fmoc-PEG8-tosylate are highly reactive intermediates that can readily undergo nucleophilic substitution reactions.

These activated sulfonate esters are valuable precursors for synthesizing other important derivatives. For instance, reaction with sodium azide yields Fmoc-PEG8-azide. mdpi.comnih.gov The azide group can then be reduced to a primary amine to produce Fmoc-PEG8-amine, a key building block for amide bond formation. nih.govresearchgate.net This two-step process, involving mesylation followed by azidation and subsequent reduction, is a widely employed method for the efficient conversion of PEG alcohols to PEG amines. nih.gov

Alternatively, direct oxidation of the terminal hydroxyl group of this compound can be performed to yield Fmoc-PEG8-aldehyde. mdpi.com This transformation provides a reactive carbonyl group that is particularly useful for conjugation to molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime linkages, respectively.

The table below summarizes the synthesis of various activated this compound derivatives.

| Derivative | Starting Material | Key Reagents | Product | Application |

| Fmoc-PEG8-mesylate | This compound | Methanesulfonyl chloride, Triethylamine | Intermediate for nucleophilic substitution | |

| Fmoc-PEG8-tosylate | This compound | p-Toluenesulfonyl chloride, Pyridine | Intermediate for nucleophilic substitution | |

| Fmoc-PEG8-azide | Fmoc-PEG8-mesylate | Sodium azide | Precursor for Fmoc-PEG8-amine; "Click" chemistry | |

| Fmoc-PEG8-amine | Fmoc-PEG8-azide | Reducing agent (e.g., PPh₃, H₂/Pd) | Amide bond formation, Bioconjugation | |

| Fmoc-PEG8-aldehyde | This compound | Oxidizing agent (e.g., Dess-Martin periodinane) | Hydrazone/oxime ligation |

Detailed research has demonstrated the efficiency of these transformations. The conversion of PEG hydroxyl groups to their corresponding mesylates, followed by reaction with sodium azide, has been shown to proceed with high yield and purity. nih.gov Subsequent reduction of the azide to an amine using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) or catalytic hydrogenation provides a clean and efficient route to the desired amino-functionalized PEG. nih.gov

The oxidation of PEG alcohols to aldehydes has also been well-established, with various methods available to achieve this transformation without altering the integrity of the PEG chain. mdpi.com These synthetic methodologies provide a robust toolkit for the preparation of a diverse array of activated this compound derivatives, each with specific reactivity profiles suited for a wide range of bioconjugation applications.

Applications of Fmoc Peg8 Alcohol in Advanced Biomolecular and Material Synthesis

Integration in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The unique attributes of Fmoc-PEG8-alcohol make it highly suitable for integration into both solid-phase and solution-phase peptide synthesis protocols. peptide.com In SPPS, the Fmoc group allows for its use within the standard Fmoc/tBu synthesis strategy, where it can be incorporated as a modifying agent or a spacer. nih.gov

Enhancement of Peptide Solubility and Handling Characteristics in Research Constructs

Peptides, particularly those with a high content of hydrophobic amino acids, often suffer from poor solubility in aqueous media, which complicates their purification and application in biological assays. peptide.com The amphiphilic nature of polyethylene (B3416737) glycol derivatives is utilized to improve the solubility of such peptides in both aqueous and organic solvents. peptide.com By incorporating a PEG8 moiety, this compound significantly enhances the hydrophilicity of the resulting peptide conjugate. chemimpex.combiochempeg.com This improved water solubility is crucial for research constructs, making them easier to handle, purify via methods like HPLC, and use in biological buffers without precipitation. peptide.comaxispharm.com This modification can be critical for creating peptide-based reagents, such as labeled peptides for biological studies, that remain stable and soluble under physiological conditions. peptide.comchemimpex.com

Strategies for Site-Specific Peptide Modification Using this compound

This compound serves as a building block for the precise, site-specific modification of peptides. The terminal hydroxyl group can be activated or converted into other functional groups (e.g., an acid or amine) to facilitate its incorporation into a peptide sequence during SPPS.

One common strategy involves converting the terminal alcohol to a carboxylic acid, creating a Fmoc-PEG8-acid derivative. This derivative can then be coupled to a free amino group on the peptide chain, such as the N-terminus or the side chain of a lysine (B10760008) residue. peptide.com

Alternatively, for direct incorporation into the peptide backbone, the alcohol can be used to create a PEGylated amino acid derivative, such as Fmoc-Asn(PEG8)-OH. nih.govharvard.edu Research has demonstrated the synthesis of PEGylated proteins using microwave-assisted SPPS, where building blocks like Fmoc-Asn(PEG8)-OH were successfully incorporated into the sequence. harvard.edu This method allows for the insertion of the PEG8 chain at a specific, predetermined position within the peptide, enabling researchers to study the precise effects of PEGylation on protein structure, stability, and function. nih.govharvard.edu The Fmoc group on the PEG linker ensures compatibility with the standard deprotection and coupling cycles of Fmoc-based SPPS. nih.govmdpi.com

Contributions to Bioconjugation and the Design of Multifunctional Conjugates

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. This compound is a valuable tool in this field, serving as a hydrophilic spacer and linker. broadpharm.combiochempeg.com After deprotection of the Fmoc group to reveal a primary amine, this functional group can be used for further conjugation reactions. broadpharm.com

PEGylation of Peptides, Proteins, and Oligonucleotides for Research Purposes

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to improve the therapeutic and research utility of peptides, proteins, and oligonucleotides. broadpharm.compeptide.comhuatengsci.com The benefits of PEGylation are well-documented and include:

Increased Half-Life : Protection from proteolytic degradation. peptide.com

Improved Solubility : Enhanced water solubility and reduced aggregation. peptide.com

Reduced Immunogenicity : Masking of antigenic sites on the biomolecule. nih.govpeptide.com

This compound is an ideal reagent for controlled PEGylation in a research context. broadpharm.com Its monodisperse nature, meaning it has a defined molecular weight and chain length, ensures the creation of homogeneous conjugates, which is a significant advantage over traditional polydisperse PEG reagents. peptide.compeptide.com For protein or peptide PEGylation, the deprotected amine of the PEG linker can be coupled to carboxylic acid groups on the biomolecule. peptide.com For oligonucleotides, derivatives of this compound, such as an NHS ester, can be used to label amine-modified oligonucleotides. broadpharm.com

| Biomolecule | Primary Benefits of PEGylation | Research Findings |

| Peptides/Proteins | Increased stability, solubility, and circulation half-life; reduced immunogenicity. | PEGylation can protect proteins from proteolytic digestion and mask them from the immune system. peptide.com Site-specific PEGylation allows for the creation of homogeneous products with preserved activity. nih.gov |

| Oligonucleotides | Improved solubility and pharmacokinetic properties. | Amine-modified oligonucleotides can be effectively labeled using PEG linkers with reactive esters like NHS esters. broadpharm.com |

Engineering of Cleavable Linkers for Antibody-Drug Conjugate (ADC) Research Platforms

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. china-sinoway.comfujifilm.com The linker is a critical component, connecting the antibody and the drug and influencing the ADC's stability, potency, and safety. fujifilm.comaxispharm.com PEG units are frequently incorporated into ADC linkers to enhance solubility and improve the pharmacokinetic properties of the conjugate. chemimpex.commedchemexpress.com

Design and Synthesis of Linkers for Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Investigations

This compound serves as a crucial bifunctional building block in the modular construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. chemsrc.commedchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy, and polyethylene glycol (PEG) chains are frequently employed for this purpose. biochempeg.com

The utility of this compound in this context stems from its distinct functional ends. broadpharm.com The terminal hydroxyl (-OH) group can be readily derivatized or activated for conjugation to one of the PROTAC ligands. broadpharm.com Simultaneously, the other end features an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. broadpharm.com The Fmoc group is stable under a variety of reaction conditions but can be selectively cleaved under mild basic conditions (e.g., using piperidine) to reveal a primary amine. broadpharm.comaxispharm.com This liberated amine is then available for coupling with the second ligand or for further linker extension, enabling a stepwise and controlled assembly of the final PROTAC molecule. broadpharm.com

Development of Self-Assembling Biomolecular Architectures and Hydrogel Systems

This compound is a key component in the development of advanced biomaterials, particularly those based on self-assembly. Its amphiphilic nature, combining the hydrophobic Fmoc group with a hydrophilic PEG chain, allows it to participate in the formation of ordered supramolecular structures like hydrogels and nanoparticles when incorporated into larger molecular designs, such as peptide-polymer conjugates.

Incorporation into Self-Assembling Peptide Hydrogelators and Nanostructures

The fluorenylmethyloxycarbonyl (Fmoc) group is well-known for its ability to induce self-assembly in peptides, particularly those containing aromatic amino acids like phenylalanine (Phe). nih.govresearchgate.net The π-π stacking interactions between the aromatic fluorenyl rings are a powerful driving force for aggregation, leading to the formation of nanofibers that can entangle to form a hydrogel matrix. nih.govresearchgate.net By functionalizing peptides with a PEG chain, such as in the case of PEG8-(FY)3 (a hexapeptide with three Phe-Tyr repeats and an N-terminal PEG8 moiety), researchers can create peptide-polymer hybrids with tunable self-assembly properties. researchgate.net

Influence on Supramolecular Organization and Controlled Assembly Mechanisms

The molecular structure of this compound and its derivatives directly influences the mechanisms of supramolecular organization. The self-assembly process is primarily governed by a balance of non-covalent interactions, including hydrogen bonding between peptide backbones, hydrophobic interactions, and the characteristic π-π stacking of the Fmoc groups. nih.govresearchgate.net The introduction of a PEG8 chain adds another layer of control over this assembly.

The hydrophilic and flexible nature of the PEG chain affects both the kinetics and the thermodynamics of self-assembly. researchgate.netmdpi.com For instance, in the co-assembly of Fmoc-FF and PEG8-(FY)3, the presence of the PEG moiety was found to slow down the kinetics of gel formation. researchgate.netmdpi.com This is attributed to the hydration shell around the PEG chain, which can sterically hinder and modulate the intermolecular interactions required for nanofiber formation and elongation.

Furthermore, the PEG chain influences the mechanical properties of the final assembled structure. Research on mixed hydrogels of Fmoc-FF and PEG8-(FY)3 showed that the inclusion of the PEGylated component led to a decrease in the rigidity (storage modulus, G') of the hydrogel. researchgate.netmdpi.com This demonstrates that by incorporating PEGylated building blocks, the viscoelastic properties of the resulting biomaterial can be precisely tuned. The ability to control the assembly process and the physical characteristics of the final supramolecular architecture is critical for designing materials tailored to specific biological applications. rsc.orgnih.gov

| Parameter | Fmoc-FF Hydrogel | Mixed Hydrogel (Fmoc-FF + PEG8-(FY)3) | Influence of PEG8 Moiety |

| Gelation Kinetics | Faster | Slower (from 18 to 42 minutes) researchgate.netmdpi.com | The hydrophilic PEG chain slows the rate of fiber formation. researchgate.netmdpi.com |

| Mechanical Rigidity (G') | Higher (approx. 9 kPa) researchgate.netmdpi.com | Lower (approx. 6 kPa) researchgate.netmdpi.com | The flexible PEG chain reduces the stiffness of the hydrogel matrix. researchgate.netmdpi.com |

| Supramolecular Organization | Primarily driven by π-π stacking and H-bonding of Fmoc-FF. nih.govresearchgate.net | Co-assembly involving both peptide components, modulated by the hydrophilic PEG chains. researchgate.net | Introduces hydrophilic domains, affecting the overall packing and hydration of the nanofibers. researchgate.net |

Construction of Peptide-Polymer Hybrid Materials for Bio-Research Scaffolds

The self-assembling systems derived from Fmoc- and PEG-containing peptides are highly promising for the construction of scaffolds for bio-research, particularly in tissue engineering and 3D cell culture. nih.govresearchgate.net These peptide-polymer hybrid materials can mimic the architecture of the natural extracellular matrix (ECM), providing a hydrated, nanofibrous environment conducive to cell adhesion, proliferation, and differentiation. researchgate.netresearchgate.net

The combination of Fmoc-FF with a PEGylated peptide like PEG8-(FY)3 results in a biocompatible hydrogel scaffold. researchgate.netmdpi.com Preliminary in vitro studies using such multicomponent hydrogels have demonstrated their potential as scaffolds for cell growth. researchgate.net The ability to tune the mechanical properties, as discussed previously, is particularly important for this application, as cell behavior is highly sensitive to the stiffness of its substrate. researchgate.netmdpi.com

The construction of these scaffolds is achieved through a self-assembly process, often triggered by a change in solvent or pH. nih.govresearchgate.net This allows for the encapsulation of cells within the hydrogel matrix as it forms, a key advantage for creating 3D cell culture models. nih.gov By combining the structural-directing properties of the Fmoc-peptide component with the biocompatibility and hydrophilicity of PEG, researchers can fabricate advanced hybrid materials that serve as effective and tunable scaffolds for a range of bio-research applications. researchgate.netmdpi.com

Fmoc Peg8 Alcohol in Surface Science and Biomaterial Engineering Research

Surface Functionalization and Controlled Modification of Research Substrates

The ability to tailor the chemical and physical properties of surfaces at the molecular level is fundamental to advancing many areas of research, from electronics to biomedicine. Fmoc-PEG8-alcohol serves as a key building block for creating well-defined surface modifications.

Creating synthetic environments that mimic the natural extracellular matrix (ECM) is a central goal in cell biology research. Such "biointerfaces" can guide cell behavior, including adhesion, proliferation, and differentiation. This compound is instrumental in this process. The terminal hydroxyl group can be used to anchor the molecule onto substrates like glass or metal oxides. Following surface immobilization, the Fmoc group is selectively cleaved using a basic solution, such as piperidine (B6355638), to expose a primary amine. broadpharm.com This amine then acts as a specific attachment point for bioactive ligands, such as the cell-adhesive peptide sequence Arginine-Glycine-Aspartate (RGD). mdpi.com

This strategy allows for the creation of surfaces with precisely controlled densities of cell-signaling molecules. The hydrophilic PEG8 spacer ensures that the tethered biomolecules extend away from the substrate, enhancing their accessibility to cell surface receptors and preventing non-specific protein adsorption that could interfere with the intended biological interactions. mdpi.comtue.nl These "smart" materials provide robust platforms for fundamental studies in 3D cell culture and tissue modeling. tue.nl

In many research applications, particularly those involving biological fluids or sensitive analytical equipment, it is crucial to prevent the non-specific adsorption of proteins and cells, a phenomenon known as biofouling. PEGylated coatings are a widely accepted and effective method for creating such "stealth" surfaces. constantsystems.com The hydrophilic and neutrally charged PEG chains form a dense, water-bound layer that sterically repels approaching biomolecules. researchgate.net

This compound can be used to construct these anti-fouling layers. By attaching the hydroxyl end to a research substrate, a dense brush-like coating of PEG chains can be formed. This method is employed to modify materials used in biosensors, microfluidics, and medical device research to ensure that the observed interactions are specific and not confounded by non-specific binding. constantsystems.comunipd.it

Fabrication of Biointerfaces and Smart Materials for Cell Culture Studies

Polymer Chemistry and the Synthesis of Advanced Macromolecular Structures

In polymer chemistry, this compound functions as a versatile building block for creating complex polymers with tailored properties for academic and biomedical research.

Graft polymers, which consist of a primary polymer backbone decorated with polymeric side chains, are of significant interest for their unique self-assembly properties. This compound is an ideal starting point for synthesizing such structures with high precision. The terminal hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, growing a biodegradable polyester (B1180765) chain from the PEG linker.

Alternatively, after deprotection of the Fmoc group, the exposed amine can be coupled to a pre-formed polymer containing reactive functional groups. The resulting amphiphilic graft copolymers, containing both a hydrophobic segment (e.g., a polyester) and a hydrophilic PEG segment, can self-assemble in aqueous solutions to form nanostructures like micelles. These structures are extensively studied in fundamental research as potential carriers for various molecules. The use of a discrete PEG8 linker allows for precise control over the hydrophilic-lipophilic balance of the resulting macromolecule, a critical factor in determining its self-assembly behavior and stability. harvard.edu

Polymeric scaffolds that provide a temporary, three-dimensional structure for cells to attach, grow, and form new tissue are a cornerstone of regenerative medicine. Hydrogels, which are water-swollen polymer networks, are particularly suitable for this purpose due to their soft, tissue-like consistency. mdpi.com

This compound is incorporated into advanced hydrogel scaffolds to impart specific properties. In self-assembling peptide systems, the Fmoc group can drive the formation of nanofibrous networks through aromatic π-π stacking interactions, while the PEG8 chain enhances the hydrophilicity and biocompatibility of the resulting scaffold. tue.nlresearchgate.net Research has shown that the inclusion of PEG8-containing peptides into hydrogel formulations can be used to tune their physical characteristics. researchgate.net For instance, in mixed hydrogels composed of Fmoc-diphenylalanine (Fmoc-FF) and a PEG8-functionalized hexapeptide, the presence of the PEG8 moiety directly influences the gelation process and the mechanical stiffness of the final scaffold. researchgate.net This tunability is critical for creating scaffolds that can mimic the specific mechanical environment of different target tissues, from soft neural tissue to more rigid cartilage. researchgate.net

Table 1: Research Findings on the Impact of a PEG8 Moiety on Hydrogel Properties

This table presents data from a study on multicomponent hydrogels, comparing a formulation containing the peptide (FY)3 with one containing its PEGylated counterpart, PEG8-(FY)3, when mixed with Fmoc-FF. The data illustrates how the inclusion of the PEG8 chain modifies the material's characteristics.

| Hydrogel Composition | Gel Formation Kinetic (minutes) | Gel Rigidity (Storage Modulus G' in kPa) |

| Fmoc-FF / (FY)3 | 18 | ~9 |

| Fmoc-FF / PEG8-(FY)3 | 42 | ~6 |

| Data sourced from Diaferia et al. researchgate.net |

Analytical and Characterization Methodologies for Fmoc Peg8 Alcohol Derived Constructs in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Synthesized Intermediates and Conjugates

Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-PEG8-alcohol and its derivatives at various stages of synthesis and conjugation. eurolab.tr Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. eurolab.trnih.gov For this compound, characteristic signals in the ¹H NMR spectrum confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal alcohol. broadpharm.com The aromatic protons of the Fmoc group typically appear as distinct multiplets in the downfield region (around 7.2-7.8 ppm). The numerous equivalent protons of the PEG chain produce a strong, characteristic signal in the range of 3.6 ppm. nih.govacs.org The terminal alcohol group gives rise to specific signals for the adjacent methylene (B1212753) groups. acs.org Upon conjugation, changes in the NMR spectrum, such as the disappearance of the alcohol proton and shifts in the signals of neighboring protons, provide evidence of successful bond formation. frontiersin.org Quantitative NMR (qNMR) can also be utilized to determine the degree of PEGylation in a conjugate. frontiersin.org

Mass Spectrometry (MS): MS is a powerful technique for determining the precise molecular weight of the synthesized compounds, confirming their identity and integrity. frontiersin.org Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. mdpi.com For this compound and its conjugates, MS analysis verifies the expected molecular weight, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.orgcsic.es This is particularly important for verifying the successful coupling of this compound to other molecules, as the resulting mass increase corresponds to the mass of the incorporated linker.

A summary of expected spectroscopic data for a representative Fmoc-PEGylated compound is presented in Table 1.

| Technique | Observed Feature | Interpretation | Reference |

| ¹H NMR | Multiplets at ~7.2-7.8 ppm | Protons of the Fmoc group | |

| ¹H NMR | Strong singlet/multiplet at ~3.6 ppm | Methylene protons of the PEG chain | nih.govacs.org |

| ¹³C NMR | Characteristic peaks for aromatic, ether, and carbonyl carbons | Confirms the carbon skeleton of the molecule | acs.org |

| ESI-MS/MALDI-TOF MS | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight | Confirms the identity and molecular weight of the compound | mdpi.comcsic.es |

| HRMS | Highly accurate mass measurement | Confirms the elemental composition | acs.orgcsic.es |

Chromatographic Methods for Purity Assessment and Homogeneity Verification of Research Materials

Chromatographic techniques are essential for assessing the purity of this compound starting materials and for verifying the homogeneity of the final conjugated products. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for separating the desired product from unreacted starting materials, by-products, and other impurities. researchgate.net The purity of Fmoc-amino acids and their derivatives is often specified to be ≥99% by HPLC analysis. For this compound and its conjugates, a gradient elution method, typically using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), is employed. The retention time of the compound is a characteristic property, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. A single, sharp peak indicates a high degree of purity. urosario.edu.co

Size-Exclusion Chromatography (SEC): While less common for small molecules like this compound itself, SEC can be useful for analyzing larger conjugates, such as those involving proteins or other macromolecules. nih.gov It separates molecules based on their hydrodynamic volume, allowing for the assessment of aggregation and the separation of the conjugate from unreacted components.

The following table summarizes typical chromatographic methods used in the analysis of Fmoc-PEGylated constructs.

| Chromatographic Method | Purpose | Typical Mobile Phase | Detection | Reference |

| RP-HPLC | Purity assessment, separation of reaction components | Water/Acetonitrile gradient with 0.1% TFA | UV absorbance (e.g., 220, 254, 280 nm) | |

| SEC | Analysis of large conjugates, assessment of aggregation | Aqueous buffer (e.g., phosphate-buffered saline) | UV absorbance, Refractive Index | nih.gov |

| UPLC-MS | High-resolution separation and mass identification | Similar to HPLC, compatible with MS | UV, MS | acs.orgcsic.es |

Evaluation of Functionalization Efficiency and Coupling Yields in Research Applications

Spectrophotometric Quantification: The Fmoc group itself can be used for quantification. Upon cleavage with a base like piperidine (B6355638), the released dibenzofulvene-piperidine adduct exhibits strong UV absorbance at around 301 nm. This property can be used to quantify the amount of Fmoc-containing molecules attached to a solid support in solid-phase synthesis, thereby providing a measure of coupling efficiency.

Chromatographic Analysis: As mentioned previously, HPLC can be used to determine the yield of a reaction by comparing the peak area of the product to that of the starting materials or an internal standard. urosario.edu.co By analyzing the crude reaction mixture, the percentage of starting material that has been converted to the desired product can be calculated, giving a direct measure of the coupling yield. urosario.edu.co

Mass Spectrometry Analysis: In the context of larger biomolecules, such as proteins, MS can be used to determine the degree of labeling or drug-to-antibody ratio (DAR) in antibody-drug conjugates. By analyzing the mass spectrum of the conjugate, one can identify species with different numbers of attached this compound linkers and calculate the average number of linkers per molecule.

Research findings often report coupling yields for similar reactions. For instance, the coupling of Fmoc-protected amino acids in solid-phase peptide synthesis is a well-established process with optimized protocols to achieve high yields. nih.gov Similarly, the conjugation of PEG linkers to various molecules has been extensively studied, with yields varying depending on the specific reaction conditions and the nature of the reactants. mdpi.com

The table below provides examples of reported yields for reactions involving similar PEGylated and Fmoc-protected compounds.

| Reaction Type | Reactants | Reported Yield | Reference |

| Solid-Phase Peptide Synthesis | Fmoc-amino acids | >95% per coupling step | urosario.edu.co |

| Solution-Phase Amide Coupling | Fmoc-8-Amino-3,6-dioxaoctanoic acid, Diethylene triamine | 76% | |

| Strain-Promoted Azide-Alkyne Cycloaddition | Folate-DBCO, AzPhe-Fmoc | Up to 88% | mdpi.com |

| Chol-PEGn-RGD Synthesis | Chol-PEGn-NHS, cyclo-(RGDfK) | Up to 87% | csic.es |

Theoretical Considerations and Mechanistic Insights Regarding Fmoc Peg8 Alcohol

Influence of Polyethylene (B3416737) Glycol Chain Length and Monodispersity on Conjugate Performance and System Properties

The polyethylene glycol (PEG) component of Fmoc-PEG8-alcohol significantly influences the properties of the resulting conjugates. The length and dispersity of the PEG chain are critical factors that can be tailored to optimize performance in various applications. chempep.combroadpharm.com

Chain Length:

The length of the PEG chain has a direct impact on the hydrodynamic volume and steric hindrance of the conjugate. plos.org Longer PEG chains generally lead to:

Increased Solubility: The hydrophilic nature of the ethylene (B1197577) oxide repeats enhances the water solubility of the conjugate, which is particularly beneficial for hydrophobic molecules. chempep.compharmafeatures.com

Prolonged Circulation Time: In therapeutic applications, a larger hydrodynamic volume can reduce renal clearance, thereby extending the in vivo half-life of the conjugated molecule. broadpharm.comdovepress.com

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the conjugated biomolecule from the host's immune system. chempep.compharmafeatures.com

Altered Bioactivity: The steric hindrance provided by the PEG chain can sometimes interfere with the binding of the conjugate to its target, a factor that is inversely related to PEG chain length. plos.org Research on PEGylated staphylokinase showed that bioactivity is dependent on both the PEG chain length and the site of conjugation. plos.org Similarly, studies on methotrexate-loaded chitosan (B1678972) nanoparticles demonstrated that longer PEG chains led to reduced uptake by macrophage cells. dovepress.com

Specifically for a PEG8 linker, the eight ethylene oxide units provide a balance of these properties, offering increased solubility and a degree of steric shielding without being excessively large, which could negatively impact bioactivity. broadpharm.com

Monodispersity:

This compound is a monodisperse or discrete PEG (dPEG®) linker, meaning it has a precisely defined molecular weight and chain length. broadpharm.compharmiweb.com This is in contrast to polydisperse PEGs, which are a mixture of polymers with a range of molecular weights. pharmiweb.com The advantages of monodispersity are significant, particularly in pharmaceutical applications:

Homogeneity: Monodisperse PEGs produce conjugates with a uniform molecular weight, leading to consistent and predictable pharmacokinetic and pharmacodynamic profiles. pharmafeatures.comaxispharm.com

Improved Purity and Characterization: The well-defined structure of monodisperse PEG conjugates simplifies purification and analytical characterization.

Reduced Steric Hindrance Issues: Polydisperse PEGs can lead to problems with steric hindrance and inconsistent binding due to the variability in chain length. pharmiweb.com

The use of a monodisperse PEG8 linker ensures that each conjugate molecule has the same properties, which is crucial for reproducible research and the development of well-defined therapeutic agents. pharmafeatures.com

Interactive Data Table: Effect of PEG Chain Length on Nanoparticle Properties

Mechanistic Aspects of Fmoc Group Protection and Deprotection in Complex Synthetic Environments

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for primary and secondary amines, widely used in solid-phase peptide synthesis (SPPS). peptide.comgenscript.com Its successful application relies on a well-understood and highly efficient protection and deprotection mechanism.

Fmoc Protection:

The Fmoc group is introduced by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu). total-synthesis.com The use of Fmoc-OSu is generally preferred as it is more stable and reduces the formation of undesired oligopeptides during the preparation of Fmoc-amino acids. total-synthesis.com

Fmoc Deprotection:

The removal of the Fmoc group is a critical step in the stepwise elongation of a peptide chain in SPPS. genscript.com The mechanism proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) reaction:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl ring system. peptide.comresearchgate.net This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion, which is stabilized by Hückel's rule (14 π-electrons). total-synthesis.com

β-Elimination: The unstable fluorenyl anion undergoes a rapid β-elimination, releasing the free amine of the peptide and forming the highly reactive electrophile, dibenzofulvene (DBF). peptide.comresearchgate.net

Scavenging: The DBF byproduct readily reacts with the secondary amine used for deprotection (e.g., piperidine) to form a stable adduct. peptide.comresearchgate.net This trapping of DBF is crucial to prevent it from reacting with the newly deprotected amine of the peptide, which would terminate the chain elongation.

The choice of base and solvent is critical for efficient deprotection. Piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is the standard reagent for Fmoc removal. genscript.comresearchgate.net The concentration of piperidine (typically 20-50%) and the reaction time are optimized to ensure complete deprotection without causing side reactions. genscript.com

In some cases, such as with sterically hindered amino acids or during the synthesis of long or aggregated peptides, Fmoc deprotection can be slow or incomplete. peptide.com In such instances, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used to accelerate the reaction. peptide.com However, DBU does not scavenge the DBF byproduct, so a small amount of piperidine is often added for this purpose. peptide.com

Interactive Data Table: Common Reagents in Fmoc-SPPS

Chemical Principles Governing Linker Stability and Cleavability in Research Conjugates

Non-Cleavable Linkers:

Non-cleavable linkers form a stable covalent bond between the conjugated species. biochempeg.com These linkers are designed to remain intact throughout the biological lifetime of the conjugate. symeres.com In the context of antibody-drug conjugates (ADCs), for example, the drug is released only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal enzymes. biochempeg.com This approach offers high plasma stability and can reduce off-target toxicity. adcreview.combiochempeg.com

Cleavable Linkers:

Cleavable linkers are designed to be stable in systemic circulation but are cleaved under specific conditions, often those found in the target microenvironment (e.g., inside a tumor cell). sygnaturediscovery.comadcreview.com This allows for the controlled release of the payload at the site of action. sygnaturediscovery.com The cleavage mechanism is the defining feature of these linkers. Common cleavage strategies include:

Acid-Labile Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5). adcreview.combiochempeg.com However, they can sometimes exhibit instability in plasma, leading to premature drug release. biochempeg.com

Enzyme-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for a specific enzyme that is overexpressed in the target tissue. biochempeg.com For instance, cathepsin B, a lysosomal protease, can cleave specific dipeptide linkers like valine-citrulline. adcreview.com

Disulfide Linkers: These linkers are cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream. biochempeg.com

The this compound linker itself is not inherently cleavable in a biological context. The Fmoc group is removed under specific chemical conditions (i.e., base treatment), and the ether bonds of the PEG chain and the terminal alcohol are generally stable. chempep.compeptide.com However, the terminal hydroxyl group of this compound can be derivatized to incorporate a cleavable moiety, or the entire linker can be used to connect two molecules where one part is released upon cleavage of a different part of the conjugate. broadpharm.com For example, the hydroxyl group could be esterified to a drug, creating an ester bond that could be susceptible to enzymatic or hydrolytic cleavage.

The stability of any linker is also influenced by its attachment site on the biomolecule. sygnaturediscovery.comcam.ac.uk Therefore, careful consideration of both the linker chemistry and the conjugation strategy is essential for the design of effective research conjugates. sygnaturediscovery.com

Future Directions and Emerging Research Avenues for Fmoc Peg8 Alcohol in Academic Inquiry

Innovations in Scalable Synthesis and Purification Technologies for Research-Grade Materials

The increasing use of PEGylated compounds in research necessitates the development of scalable and efficient synthesis and purification methods for producing high-purity, research-grade materials. While standard solid-phase peptide synthesis (SPPS) is well-established, its application for large-scale manufacturing can be challenging. nih.gov Future research is likely to focus on optimizing both solid-phase and solution-phase strategies for molecules like Fmoc-PEG8-alcohol.

Innovations may be inspired by methodologies developed for similar structures. For instance, a scalable synthesis for a Cholesterol-PEG8 conjugate was achieved on a multi-gram scale using an iterative approach involving the ring-opening of a macrocyclic sulfate, followed by hydrolysis. csic.es This strategy, which avoids tedious protection/deprotection steps for each PEG unit, could be adapted for the large-scale production of PEG chains used in this compound synthesis. csic.es Solution-phase synthesis offers another promising avenue, as it allows for the isolation and optimization of each synthetic step and is often more suitable for multi-gram scale production. google.com

For purification, flash chromatography is a common and effective method. In the synthesis of a Chol-PEG8 molecule, purification was achieved using a gradient of dichloromethane (B109758) and ethanol. csic.es For other complex linker molecules, purification by precipitation in a solvent like cold diethyl ether has been shown to improve yields over preparative HPLC, making it a viable strategy for large-scale production. google.com The development of optimized chromatographic and precipitation-based purification protocols will be crucial for making research-grade this compound more accessible and cost-effective for academic labs.

Exploration of this compound in Novel Click Chemistry and Bioconjugation Strategies

This compound is a precursor molecule whose true potential is unlocked through further chemical modification. The terminal hydroxyl group and the Fmoc-protected amine are key functional handles for derivatization. broadpharm.com The Fmoc group can be easily removed under basic conditions to yield a primary amine, which can then participate in a wide array of bioconjugation reactions. broadpharm.combroadpharm.com

A significant area of future exploration is the adaptation of this compound for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.com

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alcohol can be converted into an azide (B81097) or an alkyne. A related molecule, Azide-PEG8-alcohol, is already used as a click chemistry reagent. medchemexpress.com By converting the hydroxyl group of this compound to an azide, the resulting molecule could be "clicked" onto alkyne-modified peptides, proteins, or surfaces. Conversely, modifying the alcohol to an alkyne would allow it to react with azide-functionalized biomolecules.

Strain-promoted Alkyne-Azide Cycloaddition (SPAAC): For applications where the copper catalyst is a concern due to cytotoxicity, the molecule could be functionalized with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.comiris-biotech.de The deprotected amine could be acylated with a DBCO-acid, creating a copper-free click handle.

Beyond click chemistry, the reactive ends of this compound can be used in other established bioconjugation strategies. The deprotected amine can undergo reductive amination with aldehydes or ketones on a target molecule to form a stable C-N bond. acs.org It can also be used in classic amide bond formation with activated carboxylic acids (e.g., NHS esters). broadpharm.com These strategies enable the stable tethering of the PEG linker to a wide range of biological molecules and materials. acs.org

Integration into Advanced Multicomponent Biomaterials and Responsive Systems for Next-Generation Research Platforms

Self-assembling peptides, particularly those containing the Fmoc-diphenylalanine (Fmoc-FF) motif, are of great interest for creating hydrogels that mimic the extracellular matrix. researchgate.netresearchgate.net A key future direction is the creation of multicomponent, functional biomaterials by integrating linkers like this compound into these systems. researchgate.net

Research has already shown that incorporating a PEG8-hexapeptide into an Fmoc-FF hydrogel results in a mixed, multicomponent material with altered and potentially tunable properties. researchgate.net Specifically, the presence of the hydrophilic PEG moiety was found to influence the gelation kinetics and the mechanical rigidity of the final hydrogel. researchgate.net In a similar system, a Fmoc-FF–PEG8-(FY)3 coupled polypeptide hydrogel was developed as a drug delivery vehicle. nih.gov

This suggests a clear research path for this compound. After deprotecting the amine and coupling it to a peptide (e.g., Fmoc-FF), the resulting molecule can act as a co-assembling agent. The terminal alcohol on the PEG chain remains available for post-gelation functionalization, allowing for the covalent attachment of bioactive molecules, such as growth factors or cell-adhesion peptides (like RGD), directly onto the hydrogel scaffold. researchgate.net This creates a "smart" or responsive biomaterial platform where the physical properties are tuned by the PEG-peptide component and the biological activity is introduced via the terminal alcohol. The PEG8 linker serves to increase solubility and provides a flexible spacer, presenting the attached biomolecules in a more accessible manner for interaction with cells. mdpi.com

| Research Area | Potential Application of this compound | Key Features Utilized |

|---|---|---|

| Scalable Synthesis | Serve as a model compound for developing efficient, large-scale production methods for PEGylated linkers. | Defined chemical structure, relevance to pharmaceutical and materials science. |

| Click Chemistry & Bioconjugation | Act as a precursor to generate azide-, alkyne-, or DBCO-functionalized linkers for CuAAC and SPAAC reactions. | Fmoc-protected amine and terminal hydroxyl as modification handles. broadpharm.com |

| Advanced Biomaterials | Incorporate into self-assembling peptide hydrogels (e.g., with Fmoc-FF) to create tunable, multicomponent systems. researchgate.netnih.gov | PEG chain for modulating hydrogel properties; terminal alcohol for post-synthesis functionalization. researchgate.net |

| High-Throughput Synthesis | Use as a building block in automated solid-phase synthesis to create libraries of PEGylated peptides or small molecules for screening. | Fmoc protecting group compatible with standard automated synthesis protocols. nih.gov |

Potential for High-Throughput Synthesis and Screening Applications in Chemical Biology

High-throughput synthesis and screening are powerful tools in chemical biology for discovering new molecules with desired functions. The structure of this compound makes it an ideal candidate for integration into automated synthesis workflows. nih.gov The Fmoc protecting group is the cornerstone of modern automated solid-phase peptide synthesis (SPPS). nih.govmdpi.com

The future potential lies in using this compound not as a simple linker, but as a specialized building block in an automated synthesizer. It could be programmed into a synthesis sequence to introduce a discrete, eight-unit PEG spacer at a specific position within a peptide or a peptide-like molecule. This would allow for the rapid generation of libraries of compounds where the length and location of the hydrophilic PEG linker are systematically varied.

For example, a library of bioactive peptides could be re-synthesized with the this compound unit inserted at various non-critical positions. Subsequent high-throughput screening of this library could identify derivatives with improved solubility, altered pharmacokinetic profiles, or enhanced biological activity. The PEG spacer could act to reduce aggregation or provide better access to a binding pocket. sigmaaldrich.com This combination of automated synthesis and high-throughput screening represents a powerful strategy for optimizing peptide-based therapeutics and probes, with this compound serving as a key enabling reagent.

Q & A

Basic Research Question

- Key Steps :

- Synthesis Optimization : Use controlled reaction conditions (e.g., temperature, solvent system) to minimize side reactions. PEG spacers are hygroscopic; thus, anhydrous conditions are critical .

- Purification : Employ reverse-phase HPLC or size-exclusion chromatography to separate unreacted Fmoc derivatives and PEG byproducts. Confirm purity via LC-MS or MALDI-TOF .

- Characterization : Validate structure using H/C NMR (e.g., confirming Fmoc deprotection via absence of 9-fluorenylmethyl signals) and FT-IR for hydroxyl group identification .

- Common Pitfalls : Incomplete removal of protecting groups or residual solvents, leading to batch variability.

How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- Methodology :

- Experimental Framework : Apply the PICOT framework:

- P opulation: this compound in aqueous/organic solutions.

- I ntervention: pH (2–12) and temperature (4°C–60°C).

- C omparison: Stability metrics (e.g., degradation half-life) vs. controls.

- O utcome: Quantify degradation via UV-Vis (Fmoc absorbance at 301 nm) or LC-MS .

- T ime: 0–72 hours.

2. Statistical Design : Use factorial ANOVA to assess interaction effects between pH and temperature . - Data Interpretation : Report confidence intervals for degradation rates and validate via accelerated stability studies .

What analytical techniques are most effective for resolving contradictions in reported solubility profiles of this compound?

Advanced Research Question

- Conflict Resolution Strategy :

- Comparative Analysis : Replicate conflicting studies while standardizing solvent systems (e.g., DMSO vs. THF) and concentrations.

- Advanced Techniques :

- Dynamic Light Scattering (DLS) to detect micelle formation in aqueous solutions.

- Differential Scanning Calorimetry (DSC) to study phase transitions .

3. Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., sample preparation, equilibration time) . - Reporting : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to frame conclusions .

How should researchers structure a study to evaluate the structure-function relationship of this compound in drug delivery systems?

Advanced Research Question

- Experimental Design :

- Hypothesis : PEG chain length (n=8) optimizes hydrophilicity-drug loading balance.

- In Vitro Models :

- Drug Release Kinetics : Use dialysis membranes with simulated physiological conditions (pH 7.4, 37°C).

- Cellular Uptake : Fluorescently tag this compound and quantify via flow cytometry .

3. Computational Modeling : Molecular dynamics simulations to predict PEG conformation and drug interaction sites . - Validation : Compare results to shorter/longer PEG analogs (e.g., PEG4, PEG12) to isolate chain-length effects .

What methodologies are recommended for analyzing batch-to-batch variability in this compound synthesis?

Basic Research Question

- Quality Control Workflow :

- Process Analytical Technology (PAT) : Implement in-line NMR or Raman spectroscopy for real-time monitoring .

- Multivariate Analysis : Principal Component Analysis (PCA) of batch data (e.g., purity, yield, solvent residuals) to identify variability sources .

- Reference Standards : Use USP/EP-certified this compound for cross-validation .

How can researchers address discrepancies in cytotoxicity data for this compound across cell lines?

Advanced Research Question

- Root-Cause Analysis :

- Experimental Variables :

- Cell passage number and culture conditions (e.g., serum concentration).

- This compound aggregation state (characterize via DLS) .

2. Dose-Response Modeling : Use Hill equation fits to compare IC values across studies .

3. Mechanistic Studies : RNA-seq to identify cell-line-specific metabolic pathways affected by PEG-Fmoc .

What strategies ensure robust data collection when studying this compound’s in vivo pharmacokinetics?

Advanced Research Question

- Best Practices :

- Animal Models : Select species with comparable PEG metabolism (e.g., rodents vs. primates).

- Sampling Protocol : Serial blood draws at optimized timepoints (e.g., 0.5, 2, 8, 24h post-injection).

- Analytical Sensitivity : LC-MS/MS with deuterated internal standards to quantify low plasma concentrations .

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) .

How can cross-disciplinary approaches improve the application of this compound in biomaterial engineering?

Advanced Research Question

- Integrated Workflow :

- Collaborative Reporting : Use standardized data-sharing formats (e.g., FAIR principles) .

What statistical approaches are optimal for interpreting contradictory data on this compound’s enzymatic degradation?

Advanced Research Question

- Analysis Framework :

How should researchers structure a reproducibility study for this compound-based nanoparticle formulations?

Basic Research Question

- Protocol :

- Reagent Standardization : Source this compound from ≥3 vendors for comparison.

- Formulation Replication : Follow published protocols exactly, documenting deviations (e.g., sonication time).

- Characterization : Compare particle size (DLS), zeta potential, and drug loading efficiency across replicates .

- Reporting : Use the ARRIVE guidelines for preclinical studies to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.